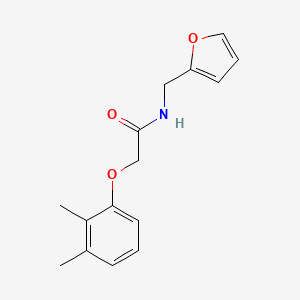
2-(2,3-dimethylphenoxy)-N-(2-furylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves specific reactions under controlled conditions to introduce desired functional groups or structural motifs. For example, Pękala et al. (2011) discussed the synthesis of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides and their amine analogs, highlighting methods that could potentially be adapted for synthesizing compounds with similar structures (Pękala et al., 2011).
Molecular Structure Analysis
Crystallographic and spectroscopic techniques are commonly used for molecular structure analysis. The study by Gowda et al. (2007) on the conformation of N—H bonds in N-(3,4-Dimethylphenyl)acetamide might offer insights into the structural analysis of acetamides, including potential intramolecular interactions and conformational preferences (Gowda et al., 2007).
Chemical Reactions and Properties
Chemical properties of acetamides, such as reactivity with other compounds, can be inferred from studies like that of Arjunan et al. (2012), which explored the spectroscopic characteristics and reactivity of N-(2,4-dimethylphenyl)-2,2-dichloroacetamide and N-(3,5-dimethylphenyl)-2,2-dichloroacetamide, providing insights into the influence of substituents on acetamide reactivity and interactions (Arjunan et al., 2012).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structure, are crucial for understanding the behavior of these compounds under various conditions. Studies like those by Gowda et al. on different dimethylphenylacetamide derivatives offer valuable data on crystal structures and physical characteristics that could be relevant to similar compounds (Gowda et al., 2007).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards electrophiles or nucleophiles, are fundamental aspects of acetamides. The work by Fujimaki et al. (1988) on the high-performance liquid chromatographic determination of a nootropic agent offers an example of how these properties can be analyzed and quantified for related compounds (Fujimaki et al., 1988).
科学的研究の応用
Sensitivity Enhancement in Detection Technologies
One application of related chemical probes is in the enhancement of sensitivity for the detection of carbonyl compounds in environmental water samples. The development of fluorescent probes, such as 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide, demonstrates significant improvements in trace measurement sensitivity. These probes can derivatize aldehydes and ketones, enabling the detection of extremely low concentrations of these compounds in water samples, including snow, ice, and cloud water. This research showcases the potential for chemicals within this class to contribute to environmental monitoring and analysis (Houdier et al., 2000).
Anticonvulsant Activity
Compounds structurally similar to 2-(2,3-dimethylphenoxy)-N-(2-furylmethyl)acetamide have been synthesized and evaluated for their anticonvulsant activity. For instance, trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides and their amine analogs have been investigated, revealing significant potential in the treatment of seizures. One specific compound within this group demonstrated efficacy in mice models for both protection against focal seizures and enhancement of the seizure threshold, indicating a promising avenue for the development of new anticonvulsant medications (Pękala et al., 2011).
Anticancer Drug Development
Another significant area of application is in the synthesis and molecular docking analysis of derivatives aimed at targeting cancer. N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide has been synthesized and shown to target the VEGFr receptor, indicating its potential use as an anticancer drug. The structure and efficacy of these compounds are determined through various analyses, including HNMR and LC-MS, alongside in silico modeling studies, highlighting their role in the development of novel anticancer therapies (Sharma et al., 2018).
特性
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-11-5-3-7-14(12(11)2)19-10-15(17)16-9-13-6-4-8-18-13/h3-8H,9-10H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZCNEMMOTXXLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NCC2=CC=CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5518110.png)
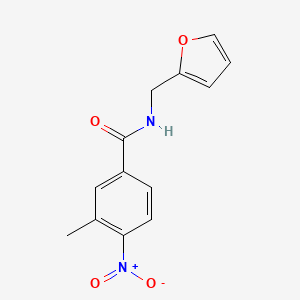

![tert-butyl {4-[2-(cyanoacetyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5518120.png)

![3-(1-methyl-1H-imidazol-2-yl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5518135.png)
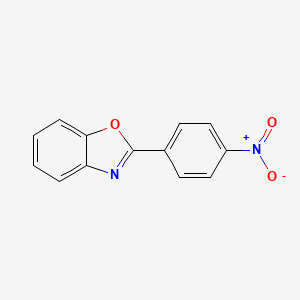
![3-amino-1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-imino-4-imidazolidinone](/img/structure/B5518149.png)
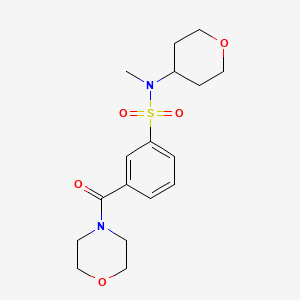
![(3S*,4R*)-1-[(2,8-dimethylquinolin-4-yl)carbonyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5518158.png)
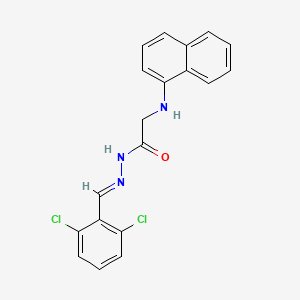
![N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5518172.png)

![3,6-dimethyl-N-{[2-(4-morpholinyl)-1,3-thiazol-4-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5518182.png)